molecular formula C8H6Cl2FNO3 B14547005 Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate CAS No. 62270-94-4

Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate

Cat. No.: B14547005
CAS No.: 62270-94-4
M. Wt: 254.04 g/mol
InChI Key: ZSPAYMLCVRSUSI-UHFFFAOYSA-N
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Description

Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate is a chemical compound with the molecular formula C15H21Cl2FN2O3 . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate typically involves the reaction of 3,5-dichloro-6-fluoropyridine with methyl chloroacetate in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms makes it particularly effective in certain applications, such as agrochemicals and pharmaceuticals.

Properties

CAS No.

62270-94-4

Molecular Formula

C8H6Cl2FNO3

Molecular Weight

254.04 g/mol

IUPAC Name

methyl 2-(3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate

InChI

InChI=1S/C8H6Cl2FNO3/c1-14-6(13)3-15-8-5(10)2-4(9)7(11)12-8/h2H,3H2,1H3

InChI Key

ZSPAYMLCVRSUSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=NC(=C(C=C1Cl)Cl)F

Origin of Product

United States

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